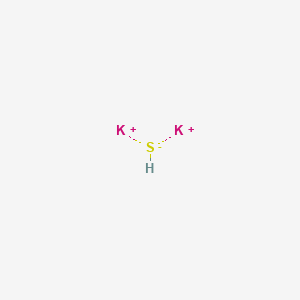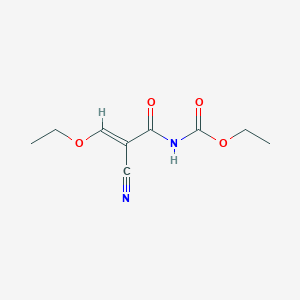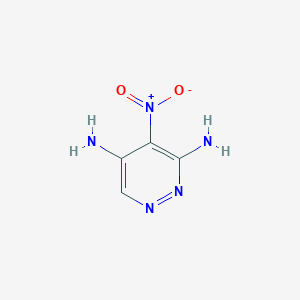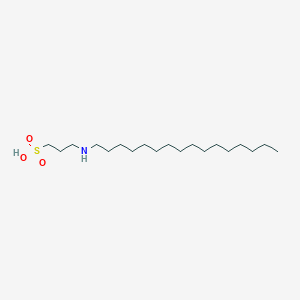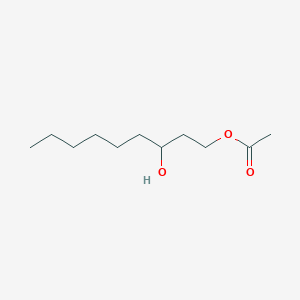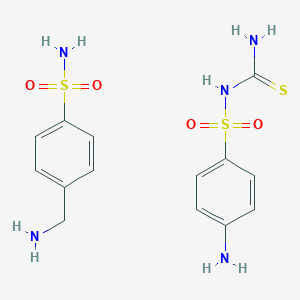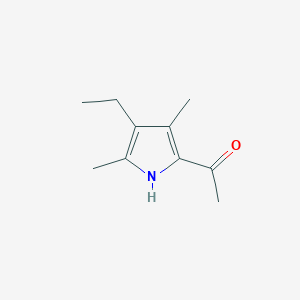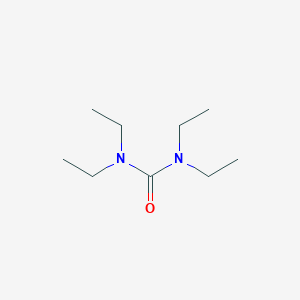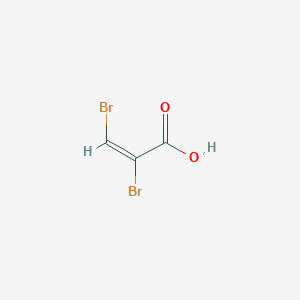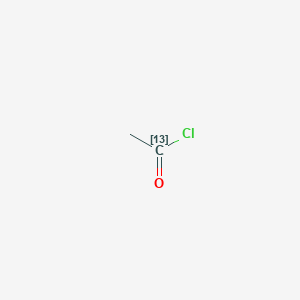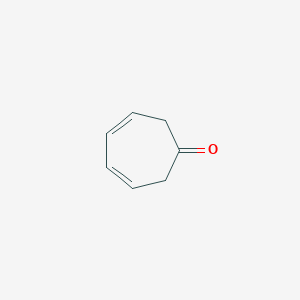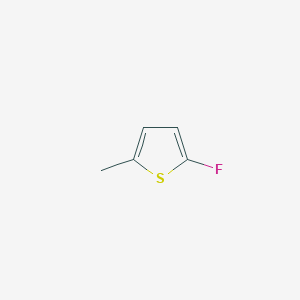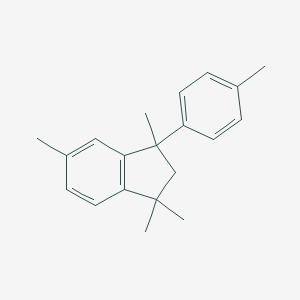
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. This compound is also known as 'Tetramethylindene' and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway. It has also been suggested to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several advantages and limitations for lab experiments. One of the advantages is its broad range of therapeutic properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other drugs. However, one of the limitations is its poor solubility in water, which makes it difficult to administer orally.
Direcciones Futuras
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has several potential future directions. One of the future directions is the development of new synthetic methods to improve its yield and purity. Another future direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new formulations and drug delivery systems could improve its solubility and bioavailability.
Conclusion:
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- is a synthetic compound that has gained significant attention as a potential drug candidate due to its diverse therapeutic properties. Its anti-inflammatory, analgesic, and antitumor activities make it a potential candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, it has been suggested to modulate various signaling pathways in the body. Further research is needed to fully understand its therapeutic potential and to develop new formulations and drug delivery systems to improve its solubility and bioavailability.
Métodos De Síntesis
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation of 1,2,3,4-tetramethylbenzene with indene in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with indene in the presence of trifluoroacetic anhydride and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-3-(4-methylphenyl)- has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24/c1-14-6-9-16(10-7-14)20(5)13-19(3,4)17-11-8-15(2)12-18(17)20/h6-12H,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJSOXFEJURNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C3=C2C=C(C=C3)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494308 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,5-tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
CAS RN |
1153-36-2 |
Source


|
| Record name | 1,1,3,5-Tetramethyl-3-(4-methylphenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

